Diphenyl-p-tolylphosphine synthesis from Grignard reagent
Diphenyl-p-tolylphosphine synthesis from Grignard reagent
An In-depth Technical Guide to the Synthesis of Diphenyl-p-tolylphosphine via Grignard Reagent
Introduction
Diphenyl-p-tolylphosphine is a triarylphosphine that serves as a crucial ligand in a multitude of organometallic catalysis applications. Its electronic and steric properties, influenced by the presence of two phenyl groups and one electron-donating p-tolyl group, make it a valuable component in catalysts for various cross-coupling reactions. These reactions are fundamental to modern organic synthesis, particularly in the development of new pharmaceutical agents and advanced materials.[1] Common applications include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings.[1]
The synthesis of triarylphosphines is most commonly achieved through the Grignard reaction.[2] This method involves the reaction of an organomagnesium halide (Grignard reagent) with a halophosphine. For the synthesis of diphenyl-p-tolylphosphine, this typically involves the reaction of p-tolylmagnesium halide with chlorodiphenylphosphine. This guide provides a comprehensive overview of the synthesis, including a detailed experimental protocol, quantitative data, and process visualizations.
Reaction Mechanism
The synthesis of diphenyl-p-tolylphosphine via the Grignard route is a two-step process.
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Formation of the Grignard Reagent: The process begins with the formation of the p-tolylmagnesium bromide reagent. This is achieved by reacting p-bromotoluene with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether. An inert atmosphere (nitrogen or argon) is essential to prevent the highly reactive Grignard reagent from reacting with atmospheric oxygen or moisture. A crystal of iodine is often used to activate the magnesium surface and initiate the reaction.[3]
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Nucleophilic Substitution: The formed p-tolylmagnesium bromide then acts as a potent nucleophile. The carbon atom bonded to the magnesium is highly polarized and attacks the electrophilic phosphorus atom of chlorodiphenylphosphine. This results in a nucleophilic substitution reaction where the chloride ion is displaced, forming a new phosphorus-carbon bond and yielding the final product, diphenyl-p-tolylphosphine.[3][4]
Experimental Protocols
The following protocol is adapted from established procedures for the synthesis of similar triarylphosphines.[2][3] All operations should be conducted under an inert atmosphere (argon or nitrogen) using standard Schlenk line techniques.
Materials and Reagents
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Magnesium turnings
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Iodine (one crystal)
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p-Bromotoluene
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Chlorodiphenylphosphine
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride solution
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Benzene (for extraction)
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Anhydrous sodium sulfate
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Standard Schlenk line glassware
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Round-bottomed flask with multiple outlets
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Reflux condenser
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Dropping funnel
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Magnetic stirrer
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Heating mantle or oil bath
Procedure
Step 1: Preparation of p-Tolylmagnesium Bromide
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A multi-necked round-bottomed flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. The glassware must be oven-dried to remove all moisture.[5]
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Magnesium turnings (0.38 g atom) and a small crystal of iodine are placed in the flask.[3]
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A solution of p-bromotoluene (0.38 mole) in approximately 500 ml of dry ether is prepared. About 15-25 ml of this solution is added to the flask at once to initiate the reaction.[3]
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Once the reaction begins (indicated by heat evolution and disappearance of the iodine color), the remaining p-bromotoluene solution is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.[3]
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After the addition is complete, the mixture is stirred at room temperature for an additional 1.5 hours to ensure complete formation of the Grignard reagent.[3]
Step 2: Reaction with Chlorodiphenylphosphine
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The flask containing the Grignard reagent is cooled in an ice-salt bath to an internal temperature of approximately -7°C.[3]
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A solution of chlorodiphenylphosphine (0.33 mole) in 100 ml of dry ether is added dropwise to the cooled Grignard solution. The rate of addition should be controlled to maintain the internal temperature below +10°C. This addition typically takes about 1.25 hours.[3]
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After the addition is complete, the cooling bath is removed, and the reaction mixture is stirred for another 1.5 hours at room temperature.[3]
Step 3: Work-up and Purification
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The reaction flask is cooled again in an ice-salt bath, and 150 ml of a cold, saturated aqueous solution of ammonium chloride is added slowly to quench the reaction.[3][4]
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The ether layer is decanted. The remaining aqueous layer is acidified with hydrochloric acid and then extracted three times with 125 ml portions of benzene.[3]
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The initial ether layer and the benzene extracts are combined, and the solvents are removed by evaporation under reduced pressure.[3][4]
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The crude product is then purified by vacuum distillation. Any remaining starting materials (like p-dibromobenzene if p-bromotoluene is used) will distill first, followed by the desired product, diphenyl-p-tolylphosphine, which appears as a colorless oil that crystallizes upon cooling.[3] The product typically distills at 180–185°C at very low pressure (2 × 10⁻² mm).[3]
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of a triarylphosphine based on an adapted literature procedure.[3]
| Parameter | Value | Unit | Notes |
| Reagents | |||
| Magnesium | 0.38 | g atom | |
| p-Bromotoluene | 0.38 | mole | |
| Chlorodiphenylphosphine | 0.33 | mole | Limiting reagent |
| Dry Ether (for Grignard) | 500 | mL | |
| Dry Ether (for phosphine) | 100 | mL | |
| Reaction Conditions | |||
| Grignard Formation | Reflux | °C | Maintained by addition rate |
| Grignard Stir Time | 1.5 | hours | Post-addition |
| Phosphine Addition Temp. | < +10 | °C | |
| Phosphine Reaction Time | 1.5 | hours | Post-addition at RT |
| Product Information | |||
| Product Name | Diphenyl-p-tolylphosphine | ||
| Molecular Formula | C₁₉H₁₇P | ||
| Molecular Weight | 276.31 | g/mol | |
| Typical Yield | 70-85 | % | Yields can vary based on purity of reagents and reaction conditions.[3] |
| Appearance | Colorless oil / White solid | Crystallizes on standing[3] | |
| Melting Point | 66-68 | °C |
Visualizations
Reaction Pathway
Caption: Reaction pathway for diphenyl-p-tolylphosphine synthesis.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
